ETHYL 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETATE

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate (CAS 885953-91-3) is a heterocyclic oxophthalazinyl acetic acid ester belonging to a therapeutically validated class of aldose reductase inhibitors. The phthalazinone scaffold, bearing a critical 7,8-dimethoxy substitution pattern and an ethyl acetate side chain, is designed for engagement with the aldose reductase enzyme active site, a target implicated in diabetic complications.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
Cat. No. B7829383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETATE
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=C(C=CC(=C2OC)OC)C=N1
InChIInChI=1S/C14H16N2O5/c1-4-21-11(17)8-16-14(18)12-9(7-15-16)5-6-10(19-2)13(12)20-3/h5-7H,4,8H2,1-3H3
InChIKeyMXNGRICKZCVPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate: Pharmacophore Identity and Procurement Context


Ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate (CAS 885953-91-3) is a heterocyclic oxophthalazinyl acetic acid ester belonging to a therapeutically validated class of aldose reductase inhibitors [1]. The phthalazinone scaffold, bearing a critical 7,8-dimethoxy substitution pattern and an ethyl acetate side chain, is designed for engagement with the aldose reductase enzyme active site, a target implicated in diabetic complications [1]. This specific ester is utilized both as a synthetic intermediate in the preparation of more complex inhibitors such as zopolrestat and as a distinct molecular entity with reactive functionality suitable for late-stage diversification [2].

Ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate: Why Analogs Cannot Simply Be Interchanged


Within the oxophthalazinyl acetic acid series, minor structural perturbations lead to dramatic shifts in both biochemical potency and pharmaceutical properties [1]. Simply interchanging the ester functionality (e.g., selecting a methyl ester instead of the ethyl ester) or altering the methoxy regiochemistry can critically impact metabolic stability and enzymatic binding affinity [2]. The 7,8-dimethoxy ethyl ester occupies a distinct chemical space, balancing adequate lipophilicity for membrane permeability with a hydrolysis profile that can differ significantly from its free acid counterpart, preventing uniform substitution without risking loss of activity or altered pharmacokinetics [1].

Quantitative Differentiation of Ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate Against Comparable Phthalazinones


Aldose Reductase Inhibitory Potency: 7,8-Dimethoxy Substitution Provides a Quantifiable Activity Advantage Over the Unsubstituted Core

The 7,8-dimethoxy substitution on the phthalazinone ring is critical for aldose reductase inhibition. The unsubstituted ethyl (1-oxophthalazin-2(1H)-yl)acetate shows negligible activity (IC50 > 10,000 nM) in human placental aldose reductase assays, whereas the 7,8-dimethoxy free acid analog achieves an IC50 of 670 nM against rat kidney aldose reductase, representing a potential activity gain of over 15-fold compared to the unsubstituted scaffold [1]. Although direct IC50 data for the specific ethyl ester is limited in published literature, the ester is expected to retain similar or superior cell-free activity based on the established pharmacophore model where the ester moiety acts as a bioisostere for the acid [1].

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Regiochemical Specificity: 7,8-Dimethoxy Regioisomer Distinguishes Itself from the 6,7-Dimethoxy Isomer in Synthetic Access and Target Complementarity

The 7,8-dimethoxy ethyl ester (CAS 885953-91-3) is structurally distinct from the 6,7-dimethoxy isomer (CAS 2059993-25-6). The 7,8-substitution pattern is the configuration specified in the original Pfizer patent family (EP0222576) for generating key intermediates that lead to potent aldose reductase inhibitors such as zopolrestat [1]. This specific regiochemistry is essential for maintaining the correct spatial orientation of the aromatic methoxy groups for enzyme binding, whereas the 6,7-isomer may be employed in alternative chemotypes with different biological profiles, including anti-inflammatory studies . Sourcing the incorrect isomer could derail a synthesis campaign targeting the established zopolrestat-like pharmacophore.

Regiochemistry Synthetic Intermediate Pharmacophore Diversity

Ester vs. Acid: The Ethyl Ester Offers Superior Synthetic Versatility and Potential Pharmacokinetic Advantages Over the Free Acid

While the free acid (7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid, CAS 885953-94-6) directly inhibits aldose reductase with an IC50 of 670 nM [1], the ethyl ester (CAS 885953-91-3) provides a crucial alternative for drug development and synthesis. The ester serves as a protected form of the acid, enabling straightforward late-stage derivatization at the ester moiety without unwanted side reactions. Furthermore, the calculated logP of the ester (approx. 1.2) is significantly higher than that of the acid (approx. 0.4), suggesting improved membrane permeability . The ethyl ester is explicitly claimed as a prodrug group (R1) in patent EP0222576, indicating its intentional design for enhanced oral bioavailability relative to the parent acid [2].

Prodrug Design Synthetic Intermediate Physicochemical Properties

Scalable Synthesis: The Ethyl Ester Serves as a Late-Stage Intermediate for High-Value Inhibitors, Differentiating It from Dead-End Analogs

The compound ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate is strategically positioned as a direct precursor in the synthesis of zopolrestat (CP-73850), a clinically investigated aldose reductase inhibitor [1]. Unlike the therapeutically inactive unsubstituted ester or the 6,7-isomer, this specific intermediate contains the necessary 7,8-dimethoxy substitution and the ester handle that can be converted to the benzothiazole-containing side chain via a few synthetic steps. This makes it a value-added building block with a well-defined end-use, whereas other simpler phthalazinone esters remain primarily as analytical standards with no established role in a validated pharmaceutical route [1].

Process Chemistry Zopolrestat Intermediate Synthetic Route Efficiency

Optimal Deployment Scenarios for Ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate Based on Evidenced Differentiation


Medicinal Chemistry for Diabetic Neuropathy: Primary Screening Candidate

Given the >15-fold potency advantage of the 7,8-dimethoxy scaffold over the unsubstituted analog, this ethyl ester is the compound of choice for establishing a primary aldose reductase inhibitor screening cascade. Researchers can directly assess intracellular sorbitol accumulation in HUVECs or rat lens epithelial cells, leveraging the increased ester lipophilicity (ClogP ~1.2) to ensure cell penetration without the need for esterase pre-treatment. This avoids the confounding factor of poor membrane permeability that would occur if the acid form were used [1].

Process Chemistry: GMP Intermediate for Zopolrestat Analogs

Contract manufacturing organizations (CMOs) or pharma partners seeking to produce zopolrestat analogs for preclinical toxicology should procure this specific 7,8-dimethoxy ethyl ester as the key GMP intermediate. Its compatibility with the convergent synthesis described in EP0222576 ensures that subsequent amidation with 2-aminothiophenol derivatives proceeds in high yield, reducing the overall cost of goods compared to a linear synthesis starting from 7,8-dimethoxyphthalic anhydride [2].

Pharmacological Tool Compound for ALR2 vs. ALR1 Selectivity Profiling

For academic groups investigating isoform selectivity within the aldo-keto reductase family, this compound serves as a starting point for structure-activity relationship (SAR) exploration. Its moderate ALR2 activity (IC50 ~670 nM for the acid form) is ideal for introducing substitutions on the ester side chain to enhance both potency and selectivity over the closely related ALR1 isoform, thereby generating tool compounds for in vivo diabetic cataract models [1].

Analytical Reference and Impurity Standard for Late-Stage Drug Candidates

Quality control and analytical development laboratories developing HPLC methods for zopolrestat or related clinical candidates can use this compound as a process-related impurity standard. Since this ester is the penultimate intermediate before the introduction of the benzothiazole group, it is likely to appear as a potential impurity in the final API, making its authentic sample critical for method validation and batch release testing according to ICH guidelines [2].

Quote Request

Request a Quote for ETHYL 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.